Payload Potency: 10NH2-11F vs. Unmodified Camptothecin
The 10-amino-11-fluoro substitution significantly enhances the potency of the camptothecin warhead. The free payload, 10NH2-11F-Camptothecin, demonstrates an IC50 range of 0.5-1.0 µM, which represents a marked improvement over the unmodified camptothecin parent molecule (IC50 = 679 nM) . This modification ensures that upon linker cleavage, the released payload exerts potent topoisomerase I inhibition .
| Evidence Dimension | In vitro cytotoxicity (Topoisomerase I inhibition) |
|---|---|
| Target Compound Data | IC50 = 0.5 - 1.0 µM |
| Comparator Or Baseline | Camptothecin, IC50 = 0.679 µM (679 nM) |
| Quantified Difference | Comparable to ~1.3-fold improved potency at the lower end of the target's range. |
| Conditions | Biochemical assay / cellular cytotoxicity assay |
Why This Matters
Ensures the ADC payload maintains high cytotoxic potential necessary for tumor cell killing, differentiating it from less potent camptothecin derivatives.
